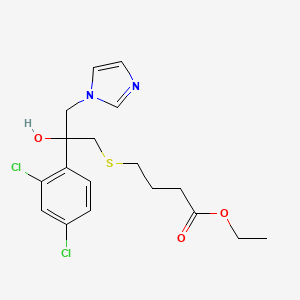

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate

Description

Properties

CAS No. |

87049-53-4 |

|---|---|

Molecular Formula |

C18H22Cl2N2O3S |

Molecular Weight |

417.3 g/mol |

IUPAC Name |

ethyl 4-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylbutanoate |

InChI |

InChI=1S/C18H22Cl2N2O3S/c1-2-25-17(23)4-3-9-26-12-18(24,11-22-8-7-21-13-22)15-6-5-14(19)10-16(15)20/h5-8,10,13,24H,2-4,9,11-12H2,1H3 |

InChI Key |

AUBUPDBGJDBWTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate typically involves multiple steps. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using 2,4-dichlorobenzene as a starting material.

Formation of the Hydroxy Group: The hydroxy group can be introduced through a reduction reaction, often using sodium borohydride as a reducing agent.

Thioether Formation: The thioether linkage is formed by reacting the hydroxy compound with a thiol in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid with ethanol to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on functional groups, biological activity, and physicochemical properties.

Key Differences and Implications

Thioether vs. Enilconazole’s allyloxyether group is associated with fungicidal activity by inhibiting ergosterol biosynthesis, whereas the thioether in the target compound could alter target binding or degradation pathways .

Hydroxypropyl vs. Allyloxy Chains :

- The hydroxypropyl chain in the target compound introduces a polar hydroxyl group absent in Enilconazole, which may influence solubility or hydrogen-bonding interactions with biological targets .

Imidazole vs. Isoxazole Heterocycles :

- Imidazole rings (pKa ~7) are more basic than isoxazoles (pKa ~1.5), affecting protonation states under physiological conditions. This difference could modulate interactions with cytochrome P450 enzymes or other targets .

Research Findings and Hypotheses

- Enilconazole : Demonstrated efficacy against Aspergillus and Penicillium species, with trade applications in post-harvest crop protection .

- I-6373 : Phenethylthio-benzoate derivatives are often explored for anti-inflammatory or anticancer activity, though specific data for I-6373 are unavailable .

- Target Compound: While direct biological data are lacking, its dichlorophenyl and imidazole motifs align with antifungal agents. The hydroxyl group may confer unique stereochemical interactions compared to non-hydroxylated analogues .

Biological Activity

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate, known by its CAS number 87049-53-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.

- Molecular Formula : C18H22Cl2N2O3S

- Molecular Weight : 417.35 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 606.4 °C

- Flash Point : 320.6 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Imidazoline Receptors : The compound has been shown to exhibit affinity for imidazoline binding sites (IBS), which are implicated in cardiovascular regulation and neuroprotection. Research indicates that compounds with imidazoline structures can modulate blood pressure and heart rate in hypertensive models, suggesting potential antihypertensive effects .

- Adrenergic Receptors : Studies have demonstrated that similar compounds can interact with alpha(1) and alpha(2) adrenergic receptors, influencing vascular tone and cardiac output. This interaction may contribute to the compound's overall cardiovascular effects .

Antihypertensive Activity

In animal studies, compounds similar to this compound have shown significant antihypertensive effects. For instance, a study involving spontaneously hypertensive rats indicated that high-affinity compounds for IBS and alpha(2) receptors effectively reduced mean arterial blood pressure (MAP) .

Toxicity Profile

The acute toxicity of this compound has been evaluated through LD50 studies. The reported LD50 value in rodent models is greater than 500 mg/kg, indicating a moderate toxicity level when administered orally . However, detailed toxicological profiles are still required to fully understand the safety implications for human use.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.